5-Methyl-1-phenyl-1-hexyn-3-ol
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Overview
Description
5-Methyl-1-phenyl-1-hexyn-3-ol is an organic compound with the molecular formula C13H16O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its unique structure, which includes a phenyl group and a hydroxyl group attached to a hexyn chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-1-hexyn-3-ol typically involves the reaction of 1-phenyl-1-hexyn-3-one with methylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-1-hexyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 5-Methyl-1-phenyl-1-hexyn-3-one.
Reduction: Formation of 5-Methyl-1-phenyl-1-hexen-3-ol or 5-Methyl-1-phenyl-1-hexanol.
Substitution: Formation of 5-Methyl-1-phenyl-1-hexyn-3-chloride or 5-Methyl-1-phenyl-1-hexyn-3-bromide.
Scientific Research Applications
5-Methyl-1-phenyl-1-hexyn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-1-hexyn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1-hexyn-3-ol
- 3,5-Dimethyl-1-hexyn-3-ol
- 5-Methyl-1-hexyn-3-ol
Uniqueness
5-Methyl-1-phenyl-1-hexyn-3-ol is unique due to the presence of both a phenyl group and a methyl group on the hexyn chain. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns, which differentiate it from other similar compounds.
Properties
CAS No. |
15212-29-0 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
5-methyl-1-phenylhex-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-7,11,13-14H,10H2,1-2H3 |
InChI Key |
JDZJGOREBVGUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#CC1=CC=CC=C1)O |
Origin of Product |
United States |
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